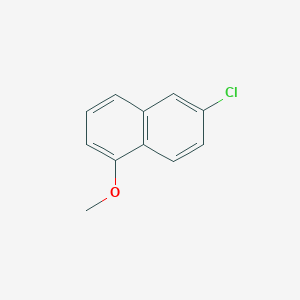
6-Chloro-1-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-methoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by a chlorine atom and a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methoxynaphthalene typically involves the chlorination of 1-methoxynaphthalene. This can be achieved through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form 1-methoxynaphthalene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea under appropriate conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of 1-methoxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use as pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methoxynaphthalene and its derivatives depends on their specific chemical structure and the target they interact with. For example, in biological systems, these compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended application.
Comparison with Similar Compounds
- 1-Chloro-2-methoxynaphthalene
- 1-Chloro-4-methoxynaphthalene
- 2-Chloro-1-methoxynaphthalene
Comparison: 6-Chloro-1-methoxynaphthalene is unique due to the specific positioning of the chlorine and methoxy groups on the naphthalene ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H9ClO |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-chloro-1-methoxynaphthalene |
InChI |
InChI=1S/C11H9ClO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,1H3 |
InChI Key |
CYQGHXUYGXYQHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)
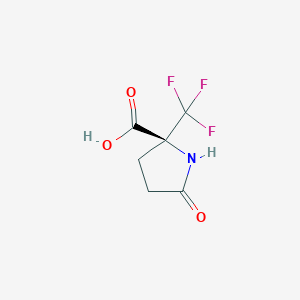
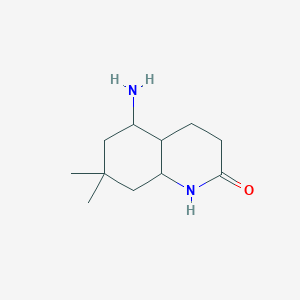
![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)

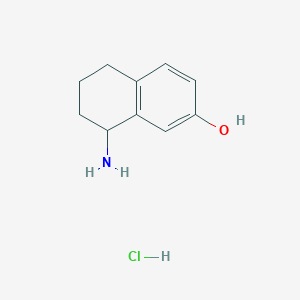
![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
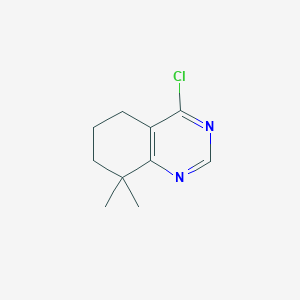
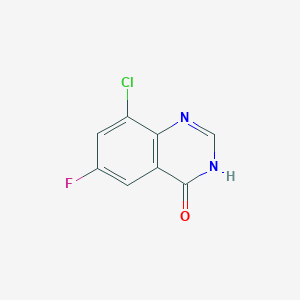
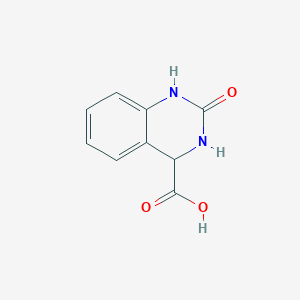


![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
